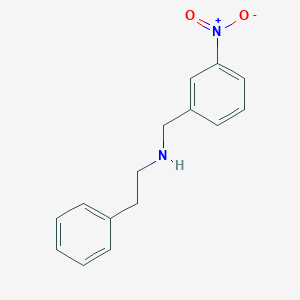

N-(3-Nitrobenzyl)-2-phenylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMBTUCGGDSIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344415 | |

| Record name | N-(3-Nitrobenzyl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104720-70-9 | |

| Record name | N-(3-Nitrobenzyl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine, a secondary amine with potential applications in medicinal chemistry and drug discovery. The primary and most efficient synthetic route to this compound is through the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This method is widely applicable, generally high-yielding, and allows for the straightforward formation of the target secondary amine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol [1] |

| CAS Number | 104720-70-9[1] |

| Appearance | Expected to be a pale yellow oil or solid |

| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine[1] |

Synthesis by Reductive Amination

The synthesis of this compound is most effectively achieved via a one-pot reductive amination reaction. This process involves the initial formation of an imine intermediate from the condensation of 3-nitrobenzaldehyde and 2-phenylethanamine, followed by the in-situ reduction of the imine to the desired secondary amine.

Reaction Scheme:

Experimental Protocol

The following is a detailed experimental protocol based on established methods for reductive amination.

Materials:

-

3-Nitrobenzaldehyde

-

2-Phenylethanamine

-

Methanol (or another suitable solvent like ethanol or dichloromethane)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol. To this solution, add 2-phenylethanamine (1.0-1.2 eq). A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure this compound.

Quantitative Data

While a specific literature report detailing the yield for this exact reaction was not identified, typical yields for reductive amination reactions of this nature are in the range of 70-90%. The table below summarizes expected and reported spectroscopic data for the final product.

| Data Type | Expected/Reported Values |

| Yield | 70-90% (Estimated) |

| ¹H NMR | Consistent with the structure of this compound |

| ¹³C NMR | Consistent with the structure of this compound[1] |

| Mass Spec (GC-MS) | m/z peaks corresponding to the molecular ion and characteristic fragments[1] |

| IR Spectrum | Peaks corresponding to N-H, C-H (aromatic and aliphatic), and NO₂ functional groups[1] |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

References

N-(3-Nitrobenzyl)-2-phenylethanamine: A Comprehensive Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Nitrobenzyl)-2-phenylethanamine is a secondary amine containing a nitrobenzyl group attached to a phenethylamine backbone. This molecule holds interest for researchers in medicinal chemistry and drug discovery due to the presence of the pharmacologically relevant phenethylamine scaffold and the versatile nitro functionality. The phenethylamine core is a common feature in a variety of psychoactive compounds and neurotransmitters, while the nitro group can be a key pharmacophore, influencing the electronic properties and biological activity of a molecule. This technical guide provides a detailed overview of the known physicochemical properties, a plausible synthetic route, and a discussion of the potential biological significance of this compound based on related compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound, primarily from computational models, are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 256.30 g/mol | PubChem[1] |

| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | PubChem[1] |

| CAS Number | 201047-34-9 | |

| XLogP3 | 3.4 | PubChem[1] |

| Topological Polar Surface Area | 57.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Note: The majority of the physicochemical data presented are computationally derived and await experimental verification.

Synthesis Methodology

Proposed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add 2-phenylethanamine (1.0-1.2 equivalents).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 12-24 hours at room temperature.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Specific biological data for this compound are not currently available. However, the presence of the nitroaromatic group suggests potential for a range of biological activities, as nitro-containing compounds are known to exhibit diverse pharmacological effects.[2] These activities often stem from the electron-withdrawing nature of the nitro group and its ability to undergo metabolic reduction in biological systems.

General Biological Activities of Nitro-Containing Compounds

Nitroaromatic compounds have been reported to possess a wide spectrum of biological activities, including:

-

Antimicrobial Activity: Many nitro-containing compounds exhibit antibacterial and antifungal properties.[2] Their mechanism of action often involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules such as DNA and proteins.

-

Anticancer Activity: The hypoxic environment of solid tumors can facilitate the reduction of nitroaromatic compounds, leading to the generation of cytotoxic species that selectively target cancer cells.

-

Antiparasitic Activity: Certain nitroimidazoles are used clinically for the treatment of parasitic infections. Their efficacy is attributed to the reductive activation of the nitro group within the parasite.

Potential Signaling Pathway Involvement

Given the structural similarity of the phenethylamine backbone to various neurotransmitters, it is plausible that this compound could interact with neuronal signaling pathways. However, without experimental data, any proposed mechanism remains speculative.

Caption: General mechanism of action for nitroaromatic compounds.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties and biological activity are currently lacking, computational data and knowledge of related compounds provide a solid foundation for future research. The proposed synthetic route offers a practical method for obtaining this compound for further study. Future research should focus on the experimental determination of its physicochemical properties, elucidation of its biological activities through in vitro and in vivo screening, and investigation of its potential mechanisms of action and interactions with biological targets. Such studies will be crucial in unlocking the full therapeutic potential of this and related molecules.

References

Technical Guide: N-(3-Nitrobenzyl)-2-phenylethanamine (CAS No. 104720-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Nitrobenzyl)-2-phenylethanamine, including its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though currently undocumented, role in biological systems.

Chemical and Physical Properties

This compound, with the CAS number 104720-70-9, is a secondary amine featuring a phenethylamine backbone N-substituted with a 3-nitrobenzyl group.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 104720-70-9 | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | [1] |

| Synonyms | (3-Nitrobenzyl)(2-phenylethyl)amine, N-(3-Nitrobenzyl)phenethylamine | [1] |

Synthesis via Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination.[2][3][4][5]

Materials:

-

3-Nitrobenzaldehyde

-

2-Phenylethanamine (Phenethylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional, for purification)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzaldehyde (1.0 equivalent).

-

Solvent and Amine Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane. To this solution, add 2-phenylethanamine (1.0-1.2 equivalents).

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.

-

Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reducing Agent Addition: In portions, carefully add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), to the stirring solution. The reaction is typically exothermic.

-

Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and decompose the excess reducing agent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled with care. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with acid.

Synthesis Workflow

Caption: Reductive amination workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available scientific literature detailing specific biological studies, mechanisms of action, or signaling pathway involvement for this compound.

However, the structural motifs present in the molecule, namely the nitrobenzyl and phenethylamine moieties, are found in various biologically active compounds. The nitroaromatic group is a known pharmacophore in certain antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive intermediates.[6][7] The phenethylamine scaffold is a core component of many neurotransmitters and psychoactive drugs.

Given the lack of specific data, any discussion of the biological role of this compound would be purely speculative. Researchers in drug discovery may consider this compound as a novel scaffold for screening in various assays, particularly those related to oncology, neurology, or infectious diseases.

Hypothetical Screening Workflow

For professionals in drug development, a potential high-level workflow for investigating the biological activity of this compound is outlined below.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

This compound is a readily synthesizable compound via reductive amination. While its physicochemical properties are documented, its biological activity remains unexplored. This technical guide provides the necessary information for its synthesis and characterization, paving the way for future investigations into its potential therapeutic applications. Researchers are encouraged to explore the bioactivity of this compound to uncover any potential roles in cellular signaling and its utility in drug development.

References

- 1. This compound | C15H16N2O2 | CID 596729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

"molecular weight of N-(3-Nitrobenzyl)-2-phenylethanamine"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and characterization of N-(3-Nitrobenzyl)-2-phenylethanamine. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and drug development, given the established biological significance of nitro-containing compounds.[1][2]

Core Compound Properties

This compound is an aromatic amine containing a nitro functional group.[3] The presence of the nitro group, a potent electron-withdrawing moiety, often imparts significant biological activity to molecules, making this compound a subject of interest for further investigation.[1][2]

Quantitative Data Summary

A summary of the key computed chemical and physical properties for this compound is presented below.[3]

| Property | Value | Reference |

| Molecular Weight | 256.30 g/mol | [3] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [3] |

| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | [3] |

| CAS Number | 104720-70-9 | [3] |

| Exact Mass | 256.121177757 Da | [3] |

| Topological Polar Surface Area | 57.9 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthetic Workflow and Characterization

The synthesis of this compound can be efficiently achieved through reductive amination. This common and reliable method involves the reaction of a carbonyl compound (3-nitrobenzaldehyde) with an amine (2-phenylethanamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Caption: Synthetic and characterization workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This section details the experimental methodology for the synthesis, purification, and characterization of this compound.

Materials:

-

3-Nitrobenzaldehyde

-

2-Phenylethanamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylethanamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 15 minutes. The reaction is typically exothermic and should be monitored. Allow the reaction to stir at room temperature for 12-18 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Use techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight of the compound.[3]

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify characteristic functional groups, such as the N-H stretch and the nitro group (N-O) stretches.

-

Potential Biological Significance

Nitro-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiparasitic, and antineoplastic properties.[1] The nitro group can act as a key pharmacophore, and its electron-withdrawing nature can influence a molecule's interaction with biological targets.[2] While the specific biological activity of this compound is not extensively documented in the provided search results, its structural motifs suggest it could be a candidate for screening in various biological assays, particularly in areas where related nitroaromatic compounds have shown promise. Further research is warranted to elucidate its potential therapeutic applications.

References

Technical Guide: Spectral and Synthetic Profile of N-(3-Nitrobenzyl)-2-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectral characteristics and a plausible synthetic protocol for N-(3-Nitrobenzyl)-2-phenylethanamine. The information is intended to guide researchers in the synthesis, purification, and analytical identification of this compound. While direct experimental spectral data is not widely available in public databases, this guide presents expected spectral values based on the analysis of its constituent functional groups and structurally similar compounds. The document includes detailed methodologies for synthesis and spectral analysis, tabulated data for clarity, and workflow diagrams for key processes.

Compound Identification

This compound is a secondary amine containing a phenethyl group and a 3-nitrobenzyl group. Its structural and chemical properties are foundational to understanding its spectral behavior.

| Property | Value | Reference |

| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| CAS Number | 104720-70-9 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)--INVALID-LINK--[O-] | [1] |

| InChI Key | LLMBTUCGGDSIQU-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following sections describe detailed experimental methodologies for the synthesis and spectral characterization of this compound.

Synthesis via Reductive Amination

This protocol describes a common and effective method for the synthesis of secondary amines. The process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by in-situ reduction.

Materials:

-

3-Nitrobenzaldehyde

-

2-Phenylethanamine

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1M)

-

Sodium bicarbonate (saturated solution)

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in the chosen solvent (e.g., Methanol).

-

Add 2-phenylethanamine (1.05 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add the reducing agent, sodium borohydride (1.5 eq), in portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to afford the pure this compound.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system or via direct infusion into an Electrospray Ionization (ESI) source.

-

GC-MS: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250 °C and the MS transfer line to 280 °C. Use a temperature program starting at 100 °C, ramping to 280 °C.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

Spectral Data Presentation

The following tables summarize the expected spectral data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | s | 1H | Ar-H (H2 of nitrobenzyl) |

| ~8.10 | d | 1H | Ar-H (H4 or H6 of nitrobenzyl) |

| ~7.65 | d | 1H | Ar-H (H4 or H6 of nitrobenzyl) |

| ~7.50 | t | 1H | Ar-H (H5 of nitrobenzyl) |

| 7.35 - 7.20 | m | 5H | Ar-H (phenethyl group) |

| ~3.90 | s | 2H | Benzyl CH₂ (N-CH₂-Ar) |

| ~2.95 | t | 2H | Methylene CH₂ (N-CH₂-CH₂) |

| ~2.85 | t | 2H | Methylene CH₂ (Ar-CH₂-CH₂) |

| ~1.80 | br s | 1H | Amine N-H |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | Ar-C (C-NO₂) |

| ~142.0 | Ar-C (ipso-C of nitrobenzyl) |

| ~139.5 | Ar-C (ipso-C of phenethyl) |

| ~135.0 | Ar-C (nitrobenzyl) |

| ~129.5 | Ar-C (nitrobenzyl) |

| ~128.8 | Ar-C (phenethyl) |

| ~128.5 | Ar-C (phenethyl) |

| ~126.5 | Ar-C (phenethyl) |

| ~122.5 | Ar-C (nitrobenzyl) |

| ~122.0 | Ar-C (nitrobenzyl) |

| ~53.5 | Benzyl CH₂ (N-CH₂-Ar) |

| ~50.5 | Methylene CH₂ (N-CH₂-CH₂) |

| ~36.0 | Methylene CH₂ (Ar-CH₂-CH₂) |

Table 3: Expected FTIR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3300 - 3400 | Weak-Med | N-H Stretch (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₂) |

| 1525 - 1535 | Strong | Asymmetric NO₂ Stretch |

| 1345 - 1355 | Strong | Symmetric NO₂ Stretch |

| 1600, 1495, 1450 | Med-Weak | Aromatic C=C Bending |

| ~730 | Strong | C-H Out-of-plane bend (meta-substituted) |

Table 4: Expected Mass Spectrometry (EI-MS) Data

| m/z Value | Relative Intensity | Proposed Fragment Ion |

| 256 | Low | [M]⁺ (Molecular Ion) |

| 165 | High | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 151 | Medium | [C₈H₉N₂O₂]⁺ (Nitrobenzyl fragment) |

| 136 | High | [C₈H₈NO₂]⁺ (3-Nitrobenzyl cation) |

| 120 | Medium | [C₈H₁₀N]⁺ (Phenylethylamine fragment) |

| 105 | High | [C₈H₉]⁺ (Phenylethyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the analytical characterization process for the target compound.

Caption: Synthetic workflow via reductive amination.

References

Potential Biological Targets of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Nitrobenzyl)-2-phenylethanamine is a synthetic molecule featuring a phenethylamine core, a structure renowned for its diverse pharmacological activities. While direct experimental data on this specific compound is limited, its structural motifs—the phenethylamine backbone, the N-benzyl substitution, and the nitro group—suggest several plausible biological targets. This technical guide consolidates evidence from structurally related compounds to propose and explore the potential inhibitory activities of this compound against key enzymes in neurotransmission and epigenetic regulation: Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and Histone Deacetylase (HDAC). This document provides a comprehensive overview of the rationale for each potential target, summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Introduction

The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic psychoactive substances and therapeutic agents. The addition of an N-benzyl group and a nitro moiety to this core structure in this compound introduces chemical properties that can significantly influence its interaction with biological macromolecules. The electron-withdrawing nature of the nitro group, for instance, can modulate the electronic properties of the benzyl ring, potentially affecting binding affinities and mechanisms of action at various enzymatic sites. This guide aims to provide a data-driven exploration of the most probable biological targets for this compound, leveraging structure-activity relationships (SAR) established for related molecules.

Potential Biological Targets

Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[1] The phenethylamine structure is a well-established pharmacophore for MAO inhibitors.[2][3] Amphetamine and its derivatives, which are structurally similar to this compound, are known to be potent and selective MAO inhibitors.[1] Given this strong precedent, MAO-A and MAO-B represent primary potential targets. Inhibition of MAO leads to an increase in the synaptic concentration of neurotransmitters like serotonin, dopamine, and norepinephrine, a mechanism central to the action of many antidepressant and neuroprotective drugs.[4]

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. A recent study reported the synthesis and evaluation of a series of N-benzyl-2-phenylethanamine derivatives as cholinesterase inhibitors.[5] This finding strongly suggests that the N-benzyl-2-phenylethanamine scaffold, which is the core of the topic compound, can effectively bind to and inhibit AChE. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6]

Histone Deacetylase (HDAC)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. A study on N-benzyl piperidine derivatives demonstrated their potential as dual inhibitors of both HDAC and AChE.[6] While the core structure is different, the presence of the N-benzyl moiety in a compound designed to target HDAC suggests that this compound may also possess HDAC inhibitory activity.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential potency of this compound, the following tables summarize the inhibitory activities of structurally analogous compounds against the proposed targets.

Table 1: Monoamine Oxidase (MAO) Inhibition by Phenethylamine Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Reference |

| Amphetamine | MAO-A | - | 5.3 | [2] |

| Methamphetamine | MAO-A | - | 17.2 | [2] |

| Phenelzine | MAO-A/B | - | - | [2] |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (2d) | MAO-A | 1.38 | - | [7] |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (2j) | MAO-A | 2.48 | - | [7] |

Table 2: Acetylcholinesterase (AChE) Inhibition by N-Benzyl-2-phenylethanamine and N-Benzyl Piperidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Brominated N-benzyl-2-phenylethanamine derivative | AChE | "Lowest IC50 values" (specific values not provided in abstract) | [5] |

| N-benzyl piperidine derivative (d5) | AChE | 6.89 | [6] |

| N-benzyl piperidine derivative (d10) | AChE | 3.22 | [6] |

| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione (12) | eeAChE | 3.33 | [8] |

Table 3: Histone Deacetylase (HDAC) Inhibition by N-Benzyl Piperidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| N-benzyl piperidine derivative (d5) | HDAC | 0.17 | [6] |

| N-benzyl piperidine derivative (d10) | HDAC | 0.45 | [6] |

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of this compound against the proposed targets are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the continuous spectrophotometric measurement of the production of hydrogen peroxide from the MAO-catalyzed oxidation of a substrate.

-

Reagents:

-

Human recombinant MAO-A and MAO-B enzymes

-

Substrate: p-Tyramine hydrochloride

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)

-

Sodium phosphate buffer (pH 7.4)

-

This compound (test compound)

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

-

-

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, HRP, and Amplex® Red reagent.

-

Add the test compound at various concentrations to the wells of a 96-well microplate.

-

Add the MAO-A or MAO-B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (p-tyramine).

-

Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE by quantifying the formation of thiocholine when acetylcholine is hydrolyzed.

-

Reagents:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil or tacrine as a positive control

-

-

Procedure:

-

Add phosphate buffer, test compound at various concentrations, and AChE enzyme to the wells of a 96-well microplate.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

-

Add DTNB to all wells.

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The color change is due to the reaction of the product, thiocholine, with DTNB.

-

Calculate the reaction rates and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Histone Deacetylase (HDAC) Inhibition Assay

This is a fluorometric assay that measures the activity of HDAC enzymes.

-

Reagents:

-

Human recombinant HDAC enzyme (specific isoform or pan-HDAC)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1)

-

Developer solution containing a protease to cleave the deacetylated substrate

-

Assay buffer

-

This compound (test compound)

-

Trichostatin A (TSA) or Vorinostat as a positive control

-

-

Procedure:

-

Add assay buffer, the test compound at various concentrations, and the HDAC enzyme to the wells of a black 96-well microplate.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the development step by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) at room temperature to allow for the generation of the fluorescent signal.

-

Measure the fluorescence (e.g., excitation ~360 nm, emission ~460 nm) using a fluorescence plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for target validation.

References

- 1. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 2. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide to Computational Drug Discovery Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of the novel compound N-(3-Nitrobenzyl)-2-phenylethanamine. In the absence of published experimental data for this specific molecule, this document serves as a detailed procedural example of how computational methods can be leveraged to predict its potential therapeutic value. We will explore its physicochemical properties, potential biological targets, binding interactions, and drug-likeness through established computational techniques including molecular docking and ADMET prediction. This guide is intended to provide researchers and drug development professionals with a practical framework for the initial stages of in silico drug discovery.

Introduction

This compound is a derivative of phenylethylamine, a class of compounds known for a wide range of biological activities.[1] The inclusion of a nitro group suggests the potential for unique pharmacological effects, as nitro-containing compounds have been investigated for antimicrobial, anticancer, and other therapeutic properties.[2][3] In silico modeling offers a rapid and cost-effective approach to preliminarily assess the therapeutic potential of novel molecules like this compound before undertaking expensive and time-consuming laboratory experiments. This guide outlines a hypothetical in silico workflow to predict the compound's properties and potential biological interactions.

Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties are crucial for predicting its pharmacokinetic behavior. The computed properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C15H16N2O2 | PubChem[4] |

| Molecular Weight | 256.30 g/mol | PubChem[4] |

| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | PubChem[4] |

| InChIKey | LLMBTUCGGDSIQU-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)--INVALID-LINK--[O-] | PubChem[4] |

| XLogP3 | 3.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 5 | PubChem[4] |

Hypothetical Biological Target Selection

Based on the known activities of similar compounds, a plausible biological target for this compound could be an enzyme crucial for microbial survival or a protein implicated in cancer progression. For the purpose of this guide, we will hypothesize that this compound may exhibit antibacterial activity by targeting the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) from Mycobacterium tuberculosis. This enzyme is a validated target for other nitro-containing antimicrobial compounds.[5][6]

In Silico Modeling Workflow

The following workflow outlines the key steps in a computational study to evaluate the interaction of this compound with a selected biological target.

Figure 1: In Silico Modeling Workflow.

Detailed Experimental Protocols

Ligand Preparation

-

3D Structure Generation : The 2D structure of this compound, obtained from its SMILES string, is converted into a 3D structure using a molecular modeling software such as ChemDraw or Avogadro.

-

Energy Minimization : The 3D structure is then subjected to energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand structure is realistic for docking simulations.

Protein Preparation

-

Protein Structure Retrieval : The 3D crystallographic structure of the target protein, in this case, M. tuberculosis DprE1, is downloaded from the Protein Data Bank (PDB).

-

Protein Refinement : The raw PDB file is processed to prepare it for docking. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges using tools like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro.

Molecular Docking

-

Grid Generation : A docking grid is defined around the active site of the DprE1 enzyme. The grid box should be large enough to encompass the binding pocket and allow for rotational and translational movement of the ligand.

-

Docking Simulation : Molecular docking is performed using software such as AutoDock Vina or Glide. The energy-minimized ligand is placed in the defined grid box, and a search algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding pose.

-

Analysis of Results : The docking results are analyzed to determine the binding affinity (usually expressed as a docking score in kcal/mol) and to visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound are predicted using computational models. This can be done using online servers like SwissADME or integrated software packages. These predictions help in assessing the drug-likeness of the compound.

Hypothetical Results and Data Presentation

The following tables present hypothetical data that could be generated from the in silico study described above.

Table 2: Hypothetical Molecular Docking Results of this compound with DprE1

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | Cys387, Gly133, Asn385 |

| Hydrogen Bonds | 1 (with the nitro group) |

| Hydrophobic Interactions | Phenyl and benzyl rings with hydrophobic pocket |

Table 3: Hypothetical ADMET Prediction for this compound

| Property | Prediction | Interpretation |

| Absorption | ||

| GI Absorption | High | Good oral bioavailability expected |

| BBB Permeant | Yes | Potential for CNS activity |

| Distribution | ||

| LogP (o/w) | 3.1 | Good lipophilicity |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal OCT2 Substrate | No | |

| Toxicity | ||

| AMES Toxicity | Possible | Potential mutagenicity due to the nitro group |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the hypothetical involvement of the target protein in a biological pathway and the logical flow of the computational analysis.

References

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C15H16N2O2 | CID 596729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of N-(3-Nitrobenzyl)-2-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted and extrapolated solubility profile of N-(3-Nitrobenzyl)-2-phenylethanamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages physicochemical predictions and solubility data from structurally analogous molecules to construct a robust theoretical framework. This guide is intended to inform researchers on the anticipated solubility of this compound in various solvent systems and to provide detailed experimental protocols for its empirical determination. The information contained herein is crucial for applications in drug discovery, formulation development, and chemical synthesis.

Introduction

This compound is a secondary amine containing both a phenyl and a nitrophenyl moiety. Its chemical structure suggests a complex solubility behavior, influenced by its relatively high molecular weight, the presence of a polar nitro group, and a basic secondary amine. Understanding the solubility of this compound is a critical first step in a variety of research and development applications, including the design of drug delivery systems, the optimization of reaction conditions, and the development of analytical methods. This guide provides a detailed examination of its predicted physicochemical properties and outlines methodologies for its experimental solubility determination.

Physicochemical Properties

The solubility of a compound is governed by its intrinsic physicochemical properties. The key predicted parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₂ | PubChem |

| Molecular Weight | 256.30 g/mol | PubChem[1] |

| Predicted XLogP3 | 3.4 | PubChem[1] |

| Predicted pKa (amine) | ~9.36 ± 0.19 | Estimated from N-benzyl-2-phenylethanamine |

The predicted octanol-water partition coefficient (XLogP3) of 3.4 indicates that this compound is a lipophilic molecule, suggesting a preference for nonpolar environments over aqueous media. The estimated pKa of the secondary amine is approximately 9.36, indicating that it will be protonated and more water-soluble at acidic pH.

Predicted Solubility Profile

In the absence of direct experimental data, the solubility of this compound can be inferred from its predicted physicochemical properties and by comparison with structurally related compounds.

Aqueous Solubility

Based on its high XLogP3 value, this compound is predicted to have low intrinsic aqueous solubility . The large hydrophobic surface area of the two phenyl rings is the primary contributor to its poor water solubility.

However, as a basic compound, its aqueous solubility is expected to be highly pH-dependent. At pH values significantly below its pKa of ~9.36, the secondary amine will be protonated, forming a more water-soluble salt. The relationship between pH, pKa, and solubility can be visualized in the following diagram:

Caption: pH-dependent equilibrium and its effect on solubility.

Solubility in Organic Solvents

Given its lipophilic nature (XLogP3 = 3.4), this compound is expected to be soluble in a range of common organic solvents . The presence of the polar nitro group may enhance its solubility in moderately polar solvents.

Comparative Solubility Data of Structurally Similar Compounds

To provide a semi-quantitative context for the predicted solubility, the experimental solubility of several structurally related compounds is presented below.

| Compound | Solvent | Solubility |

| 2-Phenylethanamine | Water | 12 mg/mL |

| DMSO | 100 mg/mL | |

| Ethanol | 100 mg/mL | |

| 2-Phenylethanamine HCl | DMF | 30 mg/mL |

| DMSO | 30 mg/mL | |

| Ethanol | 25 mg/mL | |

| PBS (pH 7.2) | 10 mg/mL | |

| N-Benzyl-2-phenylethanamine | Water | Practically Insoluble (0.00 M) |

| 4-Nitrobenzylamine HCl | Methanol:Glacial Acetic Acid (1:1) | 25 mg/mL |

| Water | Soluble |

-

2-Phenylethanamine , the parent amine, is moderately soluble in water and highly soluble in organic solvents.

-

The hydrochloride salt of 2-phenylethanamine shows good solubility in polar solvents.

-

N-Benzyl-2-phenylethanamine , which lacks the polar nitro group, is practically insoluble in water, highlighting the impact of the increased hydrophobic surface area from the benzyl group.

-

4-Nitrobenzylamine hydrochloride is soluble in water and a polar organic/acid mixture, indicating that the nitro group can contribute to solubility in polar systems, especially when the amine is protonated.

Based on this comparative data, it is reasonable to predict that this compound will have very low solubility in neutral water, likely less than that of 2-phenylethanamine, and potentially similar to the "practically insoluble" nature of N-benzyl-2-phenylethanamine. However, its solubility is expected to be significant in polar organic solvents like DMSO and DMF, and in acidic aqueous solutions.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires empirical testing. The following are detailed protocols for commonly used methods.

Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining thermodynamic solubility.

Caption: Workflow for the shake-flask solubility method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.

Potentiometric Titration for pKa and pH-Dependent Solubility

This method is particularly useful for ionizable compounds like this compound.

References

The Cutting Edge of Consciousness: A Technical Guide to the Discovery and Synthesis of Novel Phenylethylamine Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylethylamine scaffold is a cornerstone in medicinal chemistry and neuropharmacology, forming the backbone of a vast array of psychoactive compounds, including stimulants, empathogens, and psychedelics. These molecules exert their effects by interacting with a variety of neuronal targets, most notably monoamine transporters and G-protein coupled receptors. This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenylethylamine derivatives, with a focus on their interactions with the serotonin 2A (5-HT2A) receptor and the dopamine transporter (DAT). Detailed experimental protocols and a summary of quantitative pharmacological data are presented to aid researchers in this dynamic field.

Data Presentation: Quantitative Pharmacology of Novel Phenylethylamine Derivatives

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various phenylethylamine derivatives at the human 5-HT2A receptor and the dopamine transporter. This data is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) of Substituted Phenylethylamines at the Human 5-HT2A Receptor

| Compound | Substituents | Ki (nM) | Reference |

| 2C-B | 2,5-dimethoxy-4-bromo | 0.88 | [1] |

| 2C-P | 2,5-dimethoxy-4-propyl | 1 | [2] |

| 2C-C | 2,5-dimethoxy-4-chloro | 4 | [2] |

| 2C-N | 2,5-dimethoxy-4-nitro | 2 | [2] |

| DOB | 2,5-dimethoxy-4-bromo-amphetamine | 2.16 | [1] |

| 25D-NBOMe | 2,5-dimethoxy-4-methyl-N-(2-methoxybenzyl) | 0.046 | [3] |

| 25E-NBOMe | 2,5-dimethoxy-4-ethyl-N-(2-methoxybenzyl) | 0.035 | [3] |

| 25C-NBOMe | 2,5-dimethoxy-4-chloro-N-(2-methoxybenzyl) | 0.043 | [3] |

| 25I-NBOH | 2,5-dimethoxy-4-iodo-N-(2-hydroxybenzyl) | 0.31 | [3] |

| Ketanserin | - | 22.21 | [4] |

Table 2: Inhibitory Activity (IC50) of β-Phenylethylamine Derivatives at the Dopamine Transporter (DAT)

| Compound | Structure | IC50 (nM) | Reference |

| β-PEA | Phenylethylamine | >10,000 | [5] |

| Compound 9 | (S)-N-(3,4-dichlorobenzyl)-1-phenylpropan-2-amine | 360.5 | [6] |

| Compound 10 | N-(3,4-dichlorobenzyl)ethan-1-amine | 947.9 | [6] |

| Compound 26 | (R,S)-methyl 2-phenyl-2-(piperidin-2-yl)acetate | 421.0 | [6] |

| Compound 28 | (R,S)-isopropyl 2-phenyl-2-(piperidin-2-yl)acetate | >10,000 | [5] |

| GBR 12909 | 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine | 13.5 | [5] |

| Dopamine | - | 4300 | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for key experiments in the synthesis and evaluation of novel phenylethylamine derivatives.

Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) Derivatives

This protocol outlines a general synthesis for 2,5-dimethoxyphenethylamine derivatives, which are a common starting point for many novel compounds.[8][9]

-

Preparation of 2,5-Dimethoxynitrostyrene: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a catalyst such as ammonium acetate in glacial acetic acid. The mixture is refluxed to yield the corresponding β-nitrostyrene derivative.[9]

-

Reduction to the Phenethylamine: The substituted nitrostyrene is then reduced to the primary amine. A common method for this is reduction with lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

-

Purification: The resulting phenylethylamine derivative is purified by standard laboratory techniques, such as extraction and distillation under reduced pressure or crystallization of a salt form (e.g., hydrochloride).[8]

Radioligand Binding Assay for the 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of novel compounds for the 5-HT2A receptor.[10][11][12]

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[13] The cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[11]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following administration of a novel phenylethylamine derivative.[15][16][17]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum, of an anesthetized rat.[16]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[17]

-

Sample Collection: The dialysate, which contains extracellular fluid that has diffused across the semipermeable membrane of the probe, is collected at regular intervals.[17]

-

Drug Administration: The novel phenylethylamine derivative is administered to the animal (e.g., via intraperitoneal injection).

-

Analysis of Dopamine Levels: The collected dialysate samples are analyzed to quantify the concentration of dopamine. This is typically done using high-performance liquid chromatography (HPLC) with electrochemical detection.[18][19]

-

Data Interpretation: Changes in the extracellular dopamine concentration over time following drug administration are plotted and analyzed to determine the effect of the compound on dopamine release and reuptake.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of novel phenylethylamine derivatives.

Caption: TAAR1 Signaling Pathway in a Presynaptic Dopamine Neuron.

Caption: AMPA Receptor Signaling in the Striatum.[20][21][22]

Caption: Drug Discovery Workflow for Novel Phenylethylamines.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Effect of beta-phenylethylamine on extracellular concentrations of dopamine in the nucleus accumbens and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Integrated Regulation of AMPA Glutamate Receptor Phosphorylation in the Striatum by Dopamine and Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. AMPA Receptor-Dependent H2O2 Generation in Striatal Medium Spiny Neurons But Not Dopamine Axons: One Source of a Retrograde Signal That Can Inhibit Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunohistochemical Localization of AMPA Type Glutamate Receptor Subunits in the Striatum of Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(3-Nitrobenzyl)-2-phenylethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-(3-Nitrobenzyl)-2-phenylethanamine, a versatile secondary amine in organic synthesis. This document details its preparation and key applications in N-acylation and the Pictet-Spengler reaction for the synthesis of complex heterocyclic structures relevant to drug discovery.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a secondary amine allows for a variety of functionalization reactions, while the phenylethylamine moiety serves as a precursor for isoquinoline scaffolds. The nitrobenzyl group can influence the reactivity of the amine and can be a site for further chemical modification, such as reduction to an amine, which can then be used to introduce further complexity. This combination of functionalities makes it a useful intermediate in the synthesis of pharmacologically active compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

Materials:

-

3-Nitrobenzaldehyde

-

2-Phenylethanamine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) and 2-phenylethanamine (1.05 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 3-Nitrobenzaldehyde | 2-Phenylethanamine | NaBH₄ | Methanol | 14-18 | 85-95 |

Applications in Organic Synthesis

N-Acylation

This compound can be readily acylated to form the corresponding amides. This reaction is useful for the introduction of various functional groups and for the protection of the secondary amine.

Experimental Protocol: N-Acetylation

Materials:

-

This compound

-

Acetic anhydride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

| Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| This compound | Acetic anhydride | Et₃N | DCM | 2-4 | >95 |

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. This compound can undergo this reaction with an aldehyde, typically formaldehyde, in the presence of an acid catalyst. The electron-withdrawing nature of the nitro group on the benzyl moiety may necessitate stronger acidic conditions compared to electron-rich analogues.

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler Reaction

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add formaldehyde solution (1.5 eq) to the mixture.

-

Cool the reaction to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline.

| Amine | Aldehyde | Acid Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Formaldehyde | TFA | DCM | 24-48 | 60-75 |

Conclusion

This compound is a synthetically useful intermediate. The protocols outlined above for its synthesis, N-acylation, and application in the Pictet-Spengler reaction demonstrate its utility in accessing a range of important molecular scaffolds for pharmaceutical and materials science research. The provided methodologies are based on established chemical transformations and can be adapted and optimized for specific research needs.

Application Notes and Protocols: N-(3-Nitrobenzyl)-2-phenylethanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of N-(3-Nitrobenzyl)-2-phenylethanamine in medicinal chemistry, based on the known activities of its core structural motifs: the phenylethylamine backbone and the nitrobenzyl group. While specific biological data for this exact molecule is not extensively available in public literature, its structural components suggest potential as a modulator of key biological targets in the central nervous system (CNS) and as a versatile intermediate for the synthesis of more complex bioactive molecules.

Potential Therapeutic Applications

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly for neurological and psychiatric disorders. The core phenylethylamine structure is a well-established pharmacophore that interacts with a variety of CNS targets.

Monoamine Oxidase (MAO) Inhibition

The phenylethylamine skeleton is a common feature in many monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

Hypothesized Signaling Pathway for MAO Inhibition

Caption: Hypothesized mechanism of MAO inhibition.

Cholinesterase Inhibition

Derivatives of N-benzyl-2-phenylethanamine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a key therapeutic strategy for Alzheimer's disease.

Hypothesized Signaling Pathway for Cholinesterase Inhibition

Caption: Hypothesized mechanism of cholinesterase inhibition.

Application as a Synthetic Intermediate

The presence of a nitro group on the benzyl ring provides a versatile chemical handle for further synthetic modifications. The nitro group can be readily reduced to an amine, which can then be used to construct a variety of heterocyclic systems or to introduce other functional groups.

Synthetic Workflow

Caption: Synthetic utility of the target compound.

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of this compound. These protocols are based on standard methods used for evaluating compounds with similar structural features.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Sodium phosphate buffer (pH 7.4)

-

This compound (test compound)

-

Clorgyline (MAO-A inhibitor control)

-

Selegiline (MAO-B inhibitor control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

-

Add 2 µL of the test compound solution at various concentrations to the respective wells. Add 2 µL of DMSO to the control wells.

-

Add 20 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Prepare a detection solution containing Amplex® Red reagent and HRP in sodium phosphate buffer.

-

Add 20 µL of the MAO substrate to each well to initiate the reaction.

-

Immediately add 20 µL of the detection solution to each well.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

| Compound | Target | IC50 (µM) [Hypothetical] |

| This compound | MAO-A | 5.2 |

| This compound | MAO-B | 12.8 |

| Clorgyline | MAO-A | 0.01 |

| Selegiline | MAO-B | 0.05 |

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)